Penoxsulam
Overview
Description
Penoxsulam is a sulfonamide and triazolopyrimidine herbicide that acts as an acetolactate synthase inhibitor . It is primarily used for rice production .
Synthesis Analysis
The synthesis of Penoxsulam involves condensation reactions between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (I) and 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine (II) in the presence of a non-nucleophilic alkali or weakly-nucleophilic alkali .Molecular Structure Analysis
The penoxsulam molecule crystallizes with two independent molecules, A and B in the asymmetric unit. The triazolopyrimidin unit carries methoxy substituents while the benzene ring of the benzenesulfonamide segment of the molecule carries trifluoro methyl and the unusual difluoro- .Chemical Reactions Analysis
The main pathways of photodegradation of Penoxsulam were found to be sulfonamide bond cleavage, rearrangement, triazole ring cleavage, and hydroxylation .Physical And Chemical Properties Analysis
Penoxsulam is stable in water and nonvolatile and has low vapor pressure and Henry’s law constant of 2.49×10−14 Pa and 2.95×10−14 Pa/m3 mol−1 (pH 7), respectively. The water solubility of penoxsulam is pH dependent; that is, its water solubility is 0.0057 g L−1 at pH 5 and 1.46 g L−1 at pH 9 .Scientific Research Applications
Application in Agronomy
Penoxsulam is used in the field of agronomy, specifically for the control of weeds in paddy fields .
Summary of the Application
Penoxsulam is an early post-emergence herbicide used for controlling gramineous weeds in paddy fields . It is also effective against some broadleaf weeds .
Methods of Application
In a study, six different doses of penoxsulam were sprayed at the 3–5 leaf stage of the conventional variety Jingu 21 to study its effect on the growth and development of foxtail millet .
Results or Outcomes
Within 15 days after spraying penoxsulam, the plant height and leaf area of foxtail millet decreased with the increase in spraying dose, and gradually recovered 15–25 days after spraying . The photosynthetic pigment content, net photosynthetic rate, transpiration rate, stomatal conductance, the maximum photochemical efficiency, photosynthetic system II actual photochemical efficiency, and photochemical quenching coefficient of foxtail millet decreased with an increase in the penoxsulam spraying dose .
Application in Plant Protection
Penoxsulam is used in the field of plant protection, specifically for the control of Echinochloa crus-galli and numerous annual weeds in paddy fields .
Summary of the Application
Penoxsulam is an acetolactate synthase (ALS)-inhibiting herbicide usually applied by post-emergence foliar spraying (PFS) for the control of Echinochloa crus-galli and numerous annual weeds in paddy fields .
Methods of Application
In a study, the response of E. crus-galli and rice to the PFS and post-emergence water-dispersal (PWD) applications of penoxsulam, and the differences in the detoxification displayed by them between the two treatment methods were compared .
Results or Outcomes
The PWD application of penoxsulam provides a similar control efficacy against E. crus-galli as PFS at the 1-, 3-, and 5-leaf stages . Meanwhile, the PWD application had a higher safety for the rice . After being treated with 30 g a.i. ha −1 penoxsulam, residues were not detected in the rice treated by the PWD application method .
Application in Turfgrass Management
Penoxsulam is used in the field of turfgrass management, specifically for the control of various weeds .
Summary of the Application
Penoxsulam, in combination with Pyrimisulfan, is used for postemergence weed control in warm-season turfgrass . It effectively controls white clover (Trifolium repens L.), yellow nutsedge (Cyperus esculentus L.), wild violet (Viola spp.), ground ivy (Glechoma hederacea L.), and virginia buttonweed (Diodia virginiana L.) in common bermudagrass (Cynodon dactylon L.) and tall fescue (Festuca arundinacea Schreb.) turf .
Methods of Application
Treatments were applied at an early postemergence growth stage during April of each year and were irrigated into the soil within 24 hours of application .
Results or Outcomes
White clover and wild violet were controlled effectively with pyrimisulfan + penoxsulam at 70 + 70 g·ha −1 whereas sequential applications at either 70 + 70 g·ha −1 followed by 35 + 35 g·ha −1 or 52.5 + 52.5 g·ha −1 followed by 52.5 + 52.5 g·ha −1 were needed to control yellow nutsedge, ground ivy, and virginia buttonweed effectively .
Application in Aquatic Weed Control
Penoxsulam is used in the field of aquatic weed control .
Summary of the Application
Penoxsulam is labeled for control of emergent, floating-leaf, and submersed vegetation using direct foliar, surface, or subsurface application .
Methods of Application
Penoxsulam is available in liquid form and commercial formulations approved for aquatic use in Wisconsin include Galleon® SC .
Results or Outcomes
The specific results or outcomes of this application are not mentioned in the source .
Application in General Weed Control
Penoxsulam is used in the field of general weed control .
Summary of the Application
Penoxsulam works on all sorts of grasses, like crabgrass and centipede grass. It also works on arrowhead, barnyard grass, bulrush, sedge, and watergrass .
Methods of Application
The specific methods of application for this use are not mentioned in the source .
Results or Outcomes
The specific results or outcomes of this application are not mentioned in the source .
Application in Rice Production
Penoxsulam is used in the field of rice production .
Summary of the Application
Penoxsulam is a sulfonamide and triazolopyrimidine herbicide that acts as an acetolactate synthase inhibitor. It is primarily used for rice production .
Methods of Application
The specific methods of application for this use are not mentioned in the source .
Results or Outcomes
The specific results or outcomes of this application are not mentioned in the source .
Safety And Hazards
Penoxsulam is very toxic to aquatic life. It is recommended to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGKVOENHZYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F5N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034803 | |
Record name | Penoxsulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C), In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9 | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 at 20 °C | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 7.16X10-16 mm Hg at 25 °C; 1.87X10-16 at 20 °C, 9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sulfonamide herbicides ... inhibit the enzyme acetolactate synthase (ALS)... /Sulfonamides/ | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Penoxsulam | |
Color/Form |
Off-white, Tan solid | |
CAS RN |
219714-96-2 | |
Record name | Penoxsulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219714-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penoxsulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219714962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penoxsulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENOXSULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784ELC1SCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-234 °C | |
Record name | Penoxsulam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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